4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated bicyclic core (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) substituted with a methyl group at position 4 and a tetrazole-containing methoxy group at position 2.
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-methyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H16N4O3/c1-9-13(22-8-14-17-19-20-18-14)7-6-11-10-4-2-3-5-12(10)16(21)23-15(9)11/h6-7H,2-5,8H2,1H3,(H,17,18,19,20) |
InChI Key |
YTMBFCRZXZVURD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=NNN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the formation of the benzo[c]chromen-6-one core followed by the introduction of the tetrazole ring. One common method involves the use of a one-pot four-component condensation reaction. This reaction typically involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylic acid functional groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2.1.1. 3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]chromen-6-one (THU-OH)
- Structure : Shares the saturated bicyclic core but has a hydroxyl group at position 3 instead of a tetrazolylmethoxy group.
- Function : Acts as a selective "turn-off" fluorescent sensor for Fe(III) in aqueous and cellular environments due to Fe(III)-mediated fluorescence quenching .
- Key Difference : The absence of a tetrazole group limits its metal-binding versatility compared to the target compound.
2.1.2. Urolithin B (3-Hydroxy-6H-Benzo[c]chromen-6-one, URO-B)
- Structure : Unsaturated bicyclic core with a hydroxyl group at position 3.
- Function : Demonstrates Fe(III)-selective fluorescence quenching but requires lipophilic environments for cellular uptake .
2.1.3. 3-(6-Bromohexyloxy)-7,8,9,10-Tetrahydro-6H-Benzo[c]chromen-6-one
- Structure : Features a bromohexyloxy substituent at position 3.
- Key Difference : The bromoalkyl chain may hinder cellular penetration compared to the tetrazole group in the target compound.
2.1.4. 4-Substituted Analogues (e.g., (±)-7,8,9,10-Tetrahydro-3-Hydroxy-4-(1-Hydroxyethyl)benzo[c]chromen-6-one)
- Structure : Hydroxyethyl substituent at position 4.
- Function : Exhibits fluorescence enhancement in the presence of metals, contrasting with the "turn-off" behavior of THU-OH and URO-B .
- Key Difference : Substituent position (C4 vs. C3) and type (hydroxyethyl vs. methyl-tetrazolylmethoxy) critically influence fluorescence response.
Fluorescence and Metal Interaction Properties
- Key Insight : The target compound’s tetrazole group may enable dual functionality (metal coordination and fluorescence modulation), but its exact behavior requires empirical validation.
Biological Activity
The compound 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of the benzo[c]chromene family, which has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and pharmacological implications of this compound, drawing from various scientific studies and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring and the introduction of the methoxy group. The general synthetic route can be summarized as follows:
- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Coupling with Benzo[c]chromene : The synthesized tetrazole is then coupled with a benzo[c]chromene scaffold to yield the target compound.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + Carbonyl Compound | Forms tetrazole ring |
| 2 | Coupling | Tetrazole + Benzo[c]chromene | Yields target compound |
| 3 | Purification | Chromatography | Ensures purity |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of related tetrazole derivatives. For instance, compounds with similar structures have shown moderate to significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli as well as fungal strains like Aspergillus niger . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Research indicates that derivatives of benzo[c]chromen-6-one exhibit neuroprotective properties. For example, compounds in this class have been shown to inhibit phosphodiesterase II (PDE2), which is implicated in neurodegenerative diseases. A specific derivative was found to promote neuron proliferation and protect against corticosterone-induced neurotoxicity in HT-22 cells .
Antioxidant Activity
The antioxidant potential of benzo[c]chromene derivatives is also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which plays a crucial role in various diseases including cancer and neurodegeneration.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against bacteria/fungi | |
| Neuroprotective | Inhibition of PDE2; protection against neurotoxicity | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Antimicrobial Evaluation
In a study by Srinivas et al., several tetrazole derivatives were synthesized and screened for antimicrobial activity using the diffusion plate method. The results indicated that many compounds exhibited significant inhibition zones against tested pathogens, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Neuroprotective Mechanism
A study focused on a benzo[c]chromen derivative demonstrated its ability to enhance cell viability in neuronal cell lines exposed to toxic agents. The compound showed dose-dependent effects, indicating its potential therapeutic application in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
